molecular formula C10H15Cl2NO B3033011 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride CAS No. 69846-01-1

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride

Cat. No.: B3033011
CAS No.: 69846-01-1
M. Wt: 236.13 g/mol
InChI Key: KUTOHMBPIOYKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine group, a chlorophenoxy group, and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride typically involves the reaction of 2-(p-chlorophenoxy)-2-methylpropylamine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various physiological processes.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenoxy)-2-methylpropylamine: A similar compound with a slightly different structure.

    1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-: The base compound without the hydrochloride group.

Uniqueness

1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications, as it can interact with different molecular targets and participate in a wide range of chemical reactions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-10(2,7-12)13-9-5-3-8(11)4-6-9;/h3-6H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTOHMBPIOYKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220141
Record name 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69846-01-1
Record name 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069846011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Propylamine, 2-(p-chlorophenoxy)-2-methyl-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.